![molecular formula C24H18N4O2S B2469638 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291871-21-0](/img/structure/B2469638.png)

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

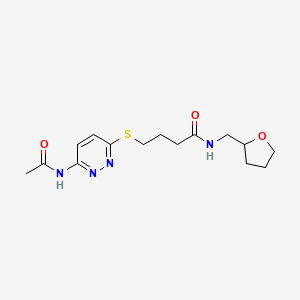

The compound is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a phthalazinone ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Phthalazinones are also known to exhibit a wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Several studies have synthesized derivatives of phthalazin-1(2H)-one, including oxadiazole and triazole compounds, to assess their antimicrobial properties. These compounds have been tested against various bacteria and fungi strains, with many showing significant antimicrobial activity. For instance, El-Hashash et al. (2012) and Sridhara et al. (2010, 2011) have synthesized oxadiazole and triazole derivatives and evaluated their antimicrobial activities, revealing promising results against both bacterial and fungal pathogens (El-Hashash et al., 2012); (Sridhara et al., 2010); (Sridhara et al., 2011).

Anticancer and Anticonvulsant Activities

Zayed and Ayyad (2012) explored phthalazinedione derivatives bearing substituted oxadiazole moieties for their potential anticonvulsant activity, discovering considerable effects in electroshock-induced seizure tests. Similarly, Ravinaik et al. (2021) designed and synthesized benzamide derivatives with 1,3,4-oxadiazole and phthalazinone components, demonstrating moderate to excellent anticancer activities against various cancer cell lines (Zayed & Ayyad, 2012); (Ravinaik et al., 2021).

Anti-inflammatory Evaluation

Mosaad S M abd Alla et al. (2010) synthesized triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-derivatives and assessed their anti-inflammatory activities. Compounds exhibited activity comparable to indomethacin, highlighting their potential as anti-inflammatory agents (Mosaad S M abd Alla et al., 2010).

Material Science Applications

Jin and Zhu (2018) utilized oxadiazole and phthalazinone moieties in the synthesis of sulfonated poly(aryl ether) polymers for potential use in proton exchange membranes (PEMs), showcasing their excellent film-forming properties, thermal stability, and proton conductivity (Jin & Zhu, 2018).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities, based on the known activities of other 1,2,4-oxadiazole and phthalazinone derivatives. This could include testing its activity against various biological targets and optimizing its structure for improved activity and selectivity .

Mecanismo De Acción

Target of Action

Similar 1,3,4-oxadiazole derivatives have been evaluated asacetylcholinesterase inhibitors . Acetylcholinesterase is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

, related 1,3,4-oxadiazole derivatives have shown significant acetylcholinesterase inhibitory activity. A molecular docking study indicated that these compounds interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

The inhibition of acetylcholinesterase by similar compounds can affect the cholinergic neurotransmission pathway . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The inhibition of acetylcholinesterase by similar compounds can enhance cholinergic transmission, which could potentially alleviate symptoms of diseases characterized by decreased cholinergic neurotransmission, such as alzheimer’s disease .

Propiedades

IUPAC Name |

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c1-15-7-5-8-16(13-15)22-25-23(30-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)17-9-6-10-18(14-17)31-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVTXFRPNOCUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)